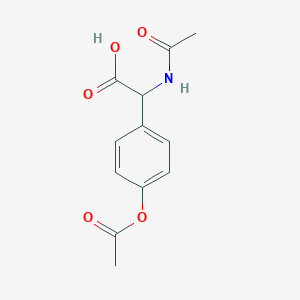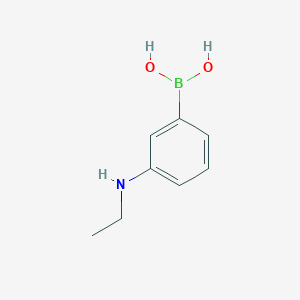![molecular formula C15H18ClNO B1277628 Chlorhydrate de [2-(benzylamino-méthyl)-phényl]-méthanol CAS No. 39976-19-7](/img/structure/B1277628.png)
Chlorhydrate de [2-(benzylamino-méthyl)-phényl]-méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride: is an organic compound that features a benzylamine group attached to a phenyl ring, which is further substituted with a methanol group
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Pharmaceutical Development: It is explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: Benzylamine can be synthesized by the reaction of benzyl chloride with ammonia in an aqueous solution.
[2-(Benzylamino-methyl)-phenyl]-methanol Synthesis: The synthesis of [2-(Benzylamino-methyl)-phenyl]-methanol involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent like sodium borohydride.
Hydrochloride Formation: The final step involves the conversion of [2-(Benzylamino-methyl)-phenyl]-methanol to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: The industrial production of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde or benzophenone derivatives.
Reduction: Benzylamine or substituted benzylamines.
Substitution: Various substituted benzylamine derivatives.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways .
Comparaison Avec Des Composés Similaires
Benzylamine: A simpler analog with similar reactivity but lacking the methanol group.
Phenethylamine: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness:
Structural Features: The presence of both benzylamine and methanol groups in [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride provides unique reactivity and potential for diverse applications.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
[2-[(benzylamino)methyl]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13;/h1-9,16-17H,10-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAYJZKYIUNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424945 |
Source


|
| Record name | [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39976-19-7 |
Source


|
| Record name | [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)











![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)

